molecular formula C16H12N4O2 B2752375 Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 866039-28-3

Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2752375
CAS No.: 866039-28-3
M. Wt: 292.298
InChI Key: CIESFRATDVFUFM-UHFFFAOYSA-N
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Description

Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C16H12N4O2 . It is available for scientific research needs .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which includes this compound, has been reported in the literature . The synthesis involves a series of reactions starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .

Scientific Research Applications

Regioselective Synthesis and Chemical Transformations

  • The regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves strategic reactions, highlighting the versatility of these compounds in organic synthesis. For example, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the utility of these compounds as intermediates in the preparation of chemically diverse molecules (Drev et al., 2014).

Biological Activity and Potential Applications

  • Pyrazolo[1,5-a]pyrimidines serve as key intermediates for the development of functional fluorophores, suggesting their application in fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).
  • Novel pyrazolo[3,4-d]pyrimidine-based inhibitors have shown promise as antimicrobial agents, particularly against Gram-positive bacteria, indicating their potential in addressing antibiotic resistance challenges (Ali et al., 2003).

Synthesis and Evaluation for Imaging Applications

  • Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging with positron emission tomography (PET), demonstrating the applicability of these compounds in medical imaging and diagnostics (Xu et al., 2012).

Antimicrobial and Anti-bacterial Activity

  • A novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of compounds with significant antibacterial activity, further underscoring the therapeutic potential of these chemical structures in combating bacterial infections (Rostamizadeh et al., 2013).

Innovative Catalysts for Synthesis

  • The development of a magnetically recyclable silver-loaded cellulose-based bionanocomposite catalyst for the green synthesis of tetrazolo[1,5-a]pyrimidines highlights the role of pyrazolo[1,5-a]pyrimidines in facilitating environmentally friendly chemical processes (Maleki et al., 2017).

Properties

IUPAC Name

benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-11-14(9-18-15-13(7-17)8-19-20(11)15)16(21)22-10-12-5-3-2-4-6-12/h2-6,8-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIESFRATDVFUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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